Home > Products > Screening Compounds P116620 > Homocarbonyltopsentin
Homocarbonyltopsentin -

Homocarbonyltopsentin

Catalog Number: EVT-3088163
CAS Number:
Molecular Formula: C21H14N4O3
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Homocarbonyltopsentin, also known as PK4C9, is a small molecule compound derived from marine natural products. It has garnered attention for its potential therapeutic applications, particularly in the context of spinal muscular atrophy by modulating RNA splicing mechanisms. This compound acts on the survival motor neuron 2 gene, enhancing the inclusion of specific exons crucial for proper gene function.

Source

Homocarbonyltopsentin was identified through high-throughput screening methods aimed at discovering RNA-binding compounds. Its efficacy was evaluated in cellular models, particularly using HeLa cells transfected with minigenes related to the survival motor neuron gene family. The compound demonstrated significant effects on splicing patterns, leading to increased expression of functional protein isoforms associated with the survival motor neuron 2 gene .

Classification

Homocarbonyltopsentin falls under the category of small-molecule therapeutics and is classified as an RNA-targeting agent. Its primary mechanism involves binding to RNA structures, thereby influencing splicing processes and potentially offering a novel approach to treating genetic disorders like spinal muscular atrophy.

Synthesis Analysis

Methods

  • Extraction: Isolation from marine organisms known to produce topsentin derivatives.
  • Functionalization: Introduction of carbonyl groups and other functional moieties to enhance biological activity.
  • Purification: Techniques such as chromatography to isolate the desired compound from by-products and unreacted materials.

Technical Details

The exact synthetic pathway for homocarbonyltopsentin remains proprietary or undisclosed in public literature, but it would involve careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

Homocarbonyltopsentin features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with RNA. While the precise structural formula is not provided in the search results, it is essential to note that its design allows for specific binding to RNA motifs critical in splicing regulation.

Data

The molecular weight and specific structural data are often determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These analyses confirm the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Reactions

Homocarbonyltopsentin participates in several chemical interactions primarily involving RNA structures. Its mechanism includes:

  • Binding: Interaction with specific RNA sequences or structures (e.g., TSL2) that are crucial for splicing regulation.
  • Modulation: Alteration of splicing patterns leading to increased inclusion of therapeutic exons in pre-mRNA transcripts.

Technical Details

The binding affinity and specificity can be quantitatively assessed using assays such as fluorescence displacement assays and electrophoretic mobility shift assays (EMSA), which measure how effectively homocarbonyltopsentin displaces fluorescently labeled RNA or alters RNA-protein interactions.

Mechanism of Action

Process

The mechanism by which homocarbonyltopsentin exerts its effects involves:

  1. Binding to TSL2: The compound interacts with the TSL2 RNA structure, promoting conformational changes that enhance splicing efficiency.
  2. Increased E7 Inclusion: This binding leads to a significant increase in the inclusion of exon 7 in the survival motor neuron 2 gene transcripts, which is crucial for producing functional SMN protein.

Data

Experimental data indicate that treatment with homocarbonyltopsentin can achieve up to 72% inclusion of exon 7 at optimal concentrations, demonstrating its potential as a therapeutic agent for enhancing SMN2 function .

Physical and Chemical Properties Analysis

Physical Properties

Homocarbonyltopsentin's physical properties include:

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on pH and ionic strength.

Chemical Properties

Chemical properties include:

  • Stability: Stability under physiological conditions is crucial for its effectiveness; studies would typically assess this through degradation assays.
  • Reactivity: The presence of reactive functional groups allows for specific interactions with biological macromolecules.

Relevant data regarding these properties can be obtained through standard characterization techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.

Applications

Scientific Uses

Homocarbonyltopsentin has promising applications in:

  • Gene Therapy Research: As a splicing modulator, it offers potential for treating genetic disorders like spinal muscular atrophy by correcting splicing defects in SMN2.
  • Drug Development: Its ability to influence RNA processing makes it a candidate for further development into therapeutics targeting other diseases linked to RNA misprocessing or mutations.
  • Biochemical Studies: Useful in research focused on RNA biology, particularly studies examining RNA-protein interactions and splicing mechanisms.
Discovery and Development of Homocarbonyltopsentin as a Therapeutic Agent

Rationale for RNA Structure-Targeted Drug Design in Neurological Disorders

Aberrant RNA structures contribute significantly to neurological disease pathogenesis, presenting unique therapeutic opportunities. Unlike traditional protein targets, RNA structures offer structurally conserved motifs—including hairpins, internal loops, and pseudoknots—that can be selectively engaged by small molecules. In spinal muscular atrophy (SMA), survival motor neuron 2 (SMN2) pre-mRNA misfolding results in pathogenic exon 7 (E7) exclusion due to a C→T transition at position +6. This mutation stabilizes a terminal stem-loop (TSL2) that sequesters the 5' splice site, reducing functional SMN protein to <10% of normal levels. Small molecules targeting such structural elements operate upstream of protein translation, potentially correcting fundamental splicing defects. The chemical tractability of RNA structures is enhanced by their dynamic conformations, which can be modulated by ligands to restore biological function. This approach is particularly valuable for neurological conditions where blood-brain barrier (BBB) penetration is essential—a feat more achievable with low-molecular-weight compounds (<500 Da) than oligonucleotide therapies like Nusinersen (ASO, MW ≈7500 Da) [1] [5].

Table 1: RNA Structural Motifs as Therapeutic Targets in Neurological Disorders

DiseaseRNA TargetStructural MotifTherapeutic Outcome
SMASMN2 TSL2Stem-loopEnhanced E7 splicing
Huntington’sr(CAG)ₑₓₚRepeat expansionReduced toxic protein translation
FXTASr(CGG)ₑₓₚQuadruplexPrevention of RAN translation
ALS/FTDr(G4C2)ₑₓₚG-quadruplexInhibition of protein sequestration

Identification of TSL2 as a Therapeutic Target in SMN2 Splicing Regulation

The 19-nucleotide TSL2 structure at the SMN2 exon 7/intron 7 junction emerged as a high-value target due to its direct role in repressing E7 inclusion. Structural biology approaches confirmed that destabilizing TSL2's stem-loop through point mutations (e.g., 6C mutation) increased E7 inclusion from 16% to 62%—approaching levels seen in functional SMN1 alleles. Conformational validation utilized multi-modal techniques:

  • 2-Aminopurine (2AP) fluorescence: Revealed base-stacking disruptions correlating with enhanced splicing [5].
  • Native PAGE: Visualized hairpin stability variations across TSL2 mutants [5].
  • Circular Dichroism (CD): Detected spectral shifts (265→269 nm) indicative of altered base stacking at 10°C, with denaturation at 90°C confirming structural (not sequence) effects [5] [8].High-resolution NMR later revealed TSL2's conformational plasticity, adopting pentaloop (inhibitory) or triloop (permissive) states. This dynamism provided a structural basis for pharmacologic intervention: Compounds stabilizing triloop conformations could expose the 5' splice site for U1 snRNP binding [8] [9].

In Silico and High-Throughput Screening Strategies for RNA-Binding Small Molecules

Targeting TSL2 required innovative screening methodologies due to RNA's structural complexity. A dual-phase approach was employed:

  • In Silico Library Design: A chemically diverse library of 3,000 compounds was filtered to 304 molecules enriched in RNA-binding scaffolds (indole, 2-phenyl indole, benzimidazole, alkyl pyridinium). These chemotypes exhibit 19× higher hit rates against RNA vs. random libraries [1] [7].
  • Fluorescence Displacement (FD) Assay: Primary screening used TO-PRO-1 dye displacement from synthetic TSL2 RNA (0.5 μM). With a robust Z-factor of 0.7, 54 hits (17% hit rate) showed EC₅₀ values from 4.5–100 μM. Selectivity was confirmed using unrelated RNA controls [5] [7].
  • 2AP Conformational Assay: 14 of 28 FD hits induced quantifiable TSL2 structural changes—7 increasing and 7 decreasing base stacking [5].
  • Surface Plasmon Resonance (SPR): Validated binding specificity (e.g., for c-Jun mRNA binders), yielding kinetic parameters (KD, kon/koff) and discriminating against mutant RNA lacking target structures [7].

Table 2: High-Throughput Screening Cascade for TSL2 Binders

StageMethodConditionsHits IdentifiedKey Metrics
Primary ScreeningFD Assay100 μM compound54/304EC₅₀ ≥4.5 μM
Conformation Assay2AP Fluorescence10–40 μM compound14/28ΔStacking >15%
Specificity CheckSPR0.1–100 μM compound4/14KD <10 μM; ΔResponse >50 RU

Structure-Activity Relationship (SAR) Optimization of Indole-Based Scaffolds

Homocarbonyltopsentin (PK4C9) emerged as the lead compound from screening, featuring a bis-indole carbonyl scaffold. SAR studies focused on enhancing TSL2 binding affinity and splicing modulation:

  • Core Scaffold: The bis-indole structure (MW 370.36 g/mol) enabled π-stacking with TSL2's nucleobases, while the central carbonyl formed hydrogen bonds with loop residues [9].
  • Loop Interaction: NMR-guided modeling revealed PK4C9 binds pentaloop conformations via indole N-H and carbonyl groups, shifting equilibrium toward triloop states (KD ≈ 2.7 μM by SPR) [8] [9].
  • Potency Optimization: EC₅₀ for E7 splicing in GM03813C (SMA) cells was 16 μM, with 40 μM achieving 91% E7 inclusion (25% increase vs. DMSO). SMN protein increased 1.5-fold at this dose [5] [9].
  • Scaffold Derivatives: Comparison with analogs highlighted strict requirements:
  • Rigidity: Flexible linkers reduced potency >5-fold.
  • Substitution: C3-methylated indoles improved cellular uptake but compromised binding (ΔΔG >2 kcal/mol).
  • Electrostatics: Cationic groups enhanced solubility but induced off-target RNA binding [1] [9].

Properties

Product Name

Homocarbonyltopsentin

IUPAC Name

[2-(6-hydroxy-1H-indole-3-carbonyl)-1H-imidazol-5-yl]-(1H-indol-3-yl)methanone

Molecular Formula

C21H14N4O3

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H14N4O3/c26-11-5-6-13-15(9-23-17(13)7-11)20(28)21-24-10-18(25-21)19(27)14-8-22-16-4-2-1-3-12(14)16/h1-10,22-23,26H,(H,24,25)

InChI Key

DRCVQVIMGSWRLN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O

Solubility

not available

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.